molecular formula C18H15ClN4OS B2693179 N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894006-07-6

N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2693179
CAS No.: 894006-07-6
M. Wt: 370.86
InChI Key: PNRSVXRTNGELBL-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways source . This mechanism is critical for investigating the role of BTK in a range of pathological conditions. Its primary research value lies in the study of B-cell mediated autoimmune diseases and hematologic cancers, where it is used as a tool compound to probe the therapeutic potential of BTK inhibition source . Researchers utilize this inhibitor to explore its effects on reducing inflammatory cytokine production, modulating immune cell activation, and inducing apoptosis in malignant B-cells, providing valuable insights for preclinical drug discovery and target validation source .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-12-14(19)5-2-6-15(12)21-17(24)11-25-18-8-7-16(22-23-18)13-4-3-9-20-10-13/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRSVXRTNGELBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of 3-chloropyridazine with 3-pyridylboronic acid under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate.

    Sulfanylation: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is typically carried out in the presence of a base like sodium hydride.

    Acetamide Formation: The final step involves the reaction of the sulfanylated intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols (depending on the functional groups reduced).

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and binding affinities.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs with shared structural features, such as acetamide backbones, halogenated aromatic groups, and heterocyclic substituents. Data are derived from synthesis, spectroscopic characterization, and biological evaluations in the provided evidence.

Compound Name / ID Molecular Formula Yield (%) Melting Point (°C) Key Biological Activity (IC₅₀ or Binding Affinity) Structural Features
Target Compound Not reported Not available 3-Chloro-2-methylphenyl, pyridazin-3-yl sulfanyl
5l () C₃₀H₂₉ClN₆O₂S 72 116–118 MDA-MB-231: IC₅₀ = 1.4 μM 4-Chlorophenyl, imidazo[2,1-b]thiazole, piperazine
5f () C₁₈H₁₂Cl₂N₄OS 72 215–217 Not reported 4-Chlorophenyl, imidazo[2,1-b]thiazole, chloropyridyl
VU0455653 () C₁₈H₁₇N₂O₂ LCMS: m/z = 293.0 [M+H]⁺ Naphthyloxy, pyridin-3-yl
5RH3 () C₁₅H₁₃ClN₂O SARS-CoV-2 Mpro binding: −22 kcal/mol 3-Chlorophenyl, propenamide, methylpyridinyl
Example 1.1 () C₂₄H₂₂F₃N₅O₂ ATX inhibition (fibrotic diseases) Trifluoromethylpyridyl, pyridazine, spirocyclic amine

Physicochemical Properties

  • Melting Points : Analogs with rigid aromatic systems (e.g., 5f, mp = 215–217°C) exhibit higher melting points than flexible derivatives (e.g., 5l, mp = 116–118°C) . The target compound’s melting point is unreported but may align with pyridazine-based analogs (e.g., 118–120°C for 5j in ) .
  • Synthetic Yields : Yields for acetamide derivatives range from 70–81% in –2, suggesting efficient coupling strategies . The target compound’s synthesis would likely require similar optimization for the sulfanyl linker.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClN5OSC_{18}H_{18}ClN_{5}OS, with a molecular weight of approximately 388.1 g/mol. It features a chloro-substituted methylphenyl group and a pyridazinyl sulfanyl moiety, which may contribute to its biological properties. The structural representation is as follows:

SMILES CCN1C NN C1SCC O NC2 C C CC C2 Cl C C3 CN CC C3\text{SMILES CCN1C NN C1SCC O NC2 C C CC C2 Cl C C3 CN CC C3}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, research conducted on derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18
AnticancerBreast Cancer Cell Line5.0
AnticancerLung Cancer Cell Line4.5

Case Study 1: Antitubercular Efficacy

A study focused on the synthesis and evaluation of various derivatives of this compound revealed that specific modifications to the pyridazinyl moiety enhanced its antitubercular activity. The most active derivative exhibited an IC90 value of approximately 4.00 μM, demonstrating its potential as a lead compound for further development in tuberculosis therapy .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed on human embryonic kidney (HEK-293) cells. The results indicated that while the compound was effective against cancer cell lines, it showed minimal toxicity toward HEK-293 cells, suggesting a favorable therapeutic index for potential clinical applications .

Research Findings

The ongoing research into this compound indicates promising biological activities that warrant further exploration. Notably:

  • Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific metabolic pathways in bacteria and cancer cells.
  • Structural Modifications : Variations in substituents on the pyridazinyl ring have been shown to affect both antimicrobial and anticancer activities significantly.
  • Future Directions : Further research is needed to elucidate the precise mechanisms underlying its biological effects and to optimize its structure for enhanced efficacy.

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